(S)-1-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine
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Overview
Description
(1S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the amine group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification and isolation of the final product are crucial steps in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoromethyl group or the amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(1S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as dichloroaniline and tert-butyl carbamate . These compounds share structural similarities but differ in their functional groups and properties.
Uniqueness
The uniqueness of (1S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and other applications.
Properties
Molecular Formula |
C7H10F3N3 |
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Molecular Weight |
193.17 g/mol |
IUPAC Name |
(1S)-1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanamine |
InChI |
InChI=1S/C7H10F3N3/c1-4(11)5-3-13(2)12-6(5)7(8,9)10/h3-4H,11H2,1-2H3/t4-/m0/s1 |
InChI Key |
SLISFWBXBTXTNP-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=CN(N=C1C(F)(F)F)C)N |
Canonical SMILES |
CC(C1=CN(N=C1C(F)(F)F)C)N |
Origin of Product |
United States |
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